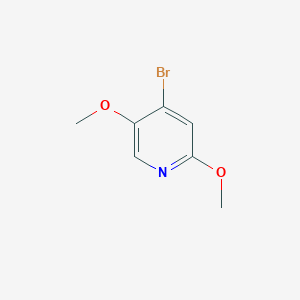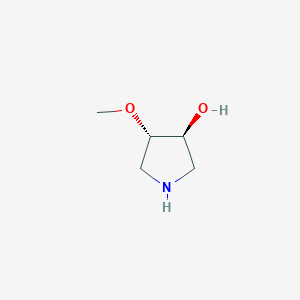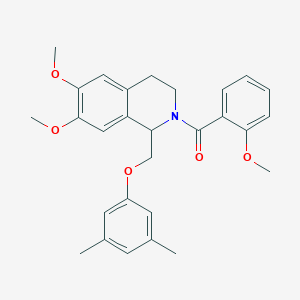
N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various techniques. For example, melting point (mp) can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure and functional groups .Applications De Recherche Scientifique
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Researchers have synthesized and evaluated N-phenyl-4-(2-phenylsulfonamido)-benzamides (a related class of compounds) as microtubule-targeting agents in drug-resistant cancer cells. These agents display HDAC (histone deacetylase) inhibitory response, which is crucial for cancer therapy . Further studies on our compound may reveal similar properties.
Orientations Futures
The future research directions could involve further investigation into the biological activities of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” and similar compounds. This could include studying their potential as anti-inflammatory or antitubercular agents . Additionally, more research could be done to optimize the synthesis of these compounds and explore their mechanism of action.
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDNIQXAIBRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)


![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)
![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)




